

A Comparative Guide to Computational and Experimental Data for 4-Methylazulene

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Compound of Interest

Compound Name: 4-Methylazulene

Cat. No.: B15341443

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This guide provides a comparative analysis of computational and experimental data for the aromatic hydrocarbon **4-Methylazulene**. While a complete set of experimental and computational data for **4-Methylazulene** is not readily available in a single source, this document compiles the existing information and provides a framework for comparison using data from closely related azulene derivatives. This approach offers valuable insights into the methodologies used to characterize such compounds and highlights the synergy between theoretical calculations and experimental measurements.

Physicochemical Properties of 4-Methylazulene

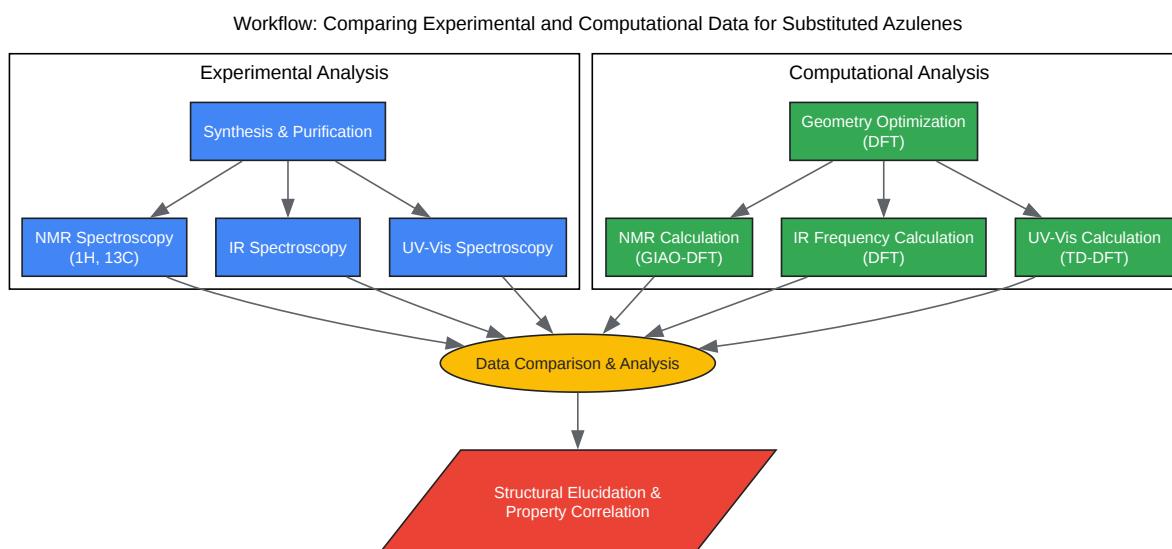
Basic identifying information for **4-Methylazulene** is well-established:

Property	Value
CAS Number	17647-77-7
Molecular Formula	C ₁₁ H ₁₀
Molecular Weight	142.20 g/mol

The synthesis of **4-Methylazulene** was notably developed by Hafner and co-workers, and their publications are the primary source for detailed experimental characterization.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the general workflow for comparing experimental and computational spectroscopic data for a substituted azulene like **4-Methylazulene**.



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